molecular formula C14H11FO2S B6402075 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261894-47-6

2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402075
CAS RN: 1261894-47-6
M. Wt: 262.30 g/mol
InChI Key: VYDFZHPYHOHYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% (2F5MB) is an organic compound that is widely used in scientific research due to its unique properties. It is a member of the benzoic acid family of compounds and has a molecular weight of 246.26 g/mol. 2F5MB is a white, crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals, polymers, dyes, and other organic compounds. It is also used as a reactant in various chemical reactions, such as nucleophilic substitution, hydrolysis, and oxidation.

Scientific Research Applications

2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, polymers, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluorinated polymers and fluorinated surfactants. Additionally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of fluorinated polymers, which are used in the production of medical devices and other products. Furthermore, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of fluorinated surfactants, which are used in detergents and other cleaning products.

Mechanism of Action

2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is an organic compound that acts as an acid catalyst in various chemical reactions. When it is added to a reaction, it helps to increase the rate of the reaction by lowering the activation energy. This allows the reaction to proceed more quickly and efficiently. Additionally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% can act as a nucleophilic reagent, which means that it can react with other molecules in a reaction to form new products.
Biochemical and Physiological Effects
2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is a non-toxic compound that does not have any known biochemical or physiological effects. It is not known to cause any adverse reactions when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments is that it is a non-toxic compound. This makes it safe to use in a laboratory setting. Additionally, it is a relatively inexpensive compound, which makes it a cost-effective reagent for use in experiments. However, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several potential future applications of 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95%. It could be used as a catalyst in the synthesis of fluorinated polymers, which could be used in the production of medical devices and other products. Additionally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% could be used as a reactant in the synthesis of fluorinated surfactants, which could be used in detergents and other cleaning products. Furthermore, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% could be used in the synthesis of fluorinated organic compounds, which could be used in various industrial processes. Finally, 2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% could be used as a reactant in the synthesis of pharmaceuticals, which could be used to treat various diseases and ailments.

Synthesis Methods

2-Fluoro-5-(3-methylthiophenyl)benzoic acid, 95% can be synthesized from the reaction of 3-methylthiophenol and fluoroacetic acid in the presence of an acid catalyst. This reaction is carried out at a temperature of 40-50°C, and the reaction time is typically one hour. The reaction produces a white crystalline product that is 95% pure. The product can then be purified further by recrystallization from a suitable solvent.

properties

IUPAC Name

2-fluoro-5-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDFZHPYHOHYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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